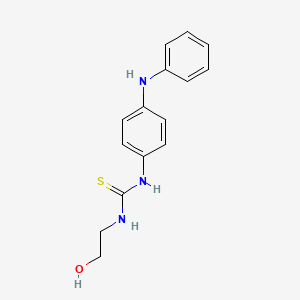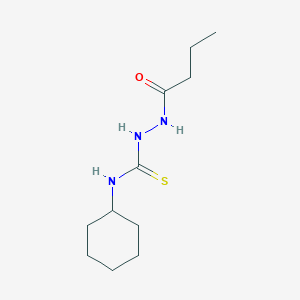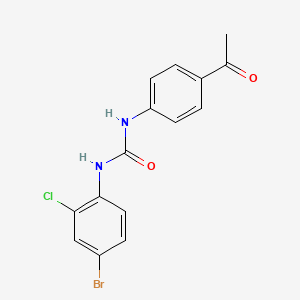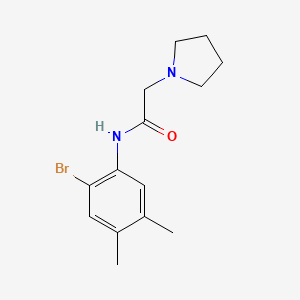
N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea
Vue d'ensemble
Description
N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea, also known as APTU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic effects. APTU is a thiourea derivative that has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. In
Applications De Recherche Scientifique
N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea has been studied extensively for its potential therapeutic effects. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and lung cancer. N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea has also demonstrated anti-inflammatory effects by reducing the production of inflammatory cytokines and inhibiting the activation of NF-κB pathway. Additionally, N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea has been studied for its anti-viral properties, specifically against the hepatitis C virus.
Mécanisme D'action
The exact mechanism of action of N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea is not fully understood. However, studies have suggested that N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea may inhibit the activity of enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea may also inhibit the activation of NF-κB pathway, which plays a role in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea can induce apoptosis, or programmed cell death, in cancer cells. N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea has also been shown to reduce the production of reactive oxygen species, which can cause DNA damage and contribute to cancer development. Additionally, N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, which play a role in inflammation and cancer development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea in lab experiments is its low toxicity. N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea has been shown to have minimal toxicity in both in vitro and in vivo studies. Additionally, N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea has a relatively low cost compared to other anti-cancer drugs. However, one limitation of using N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
Future research on N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea could focus on its potential use in combination with other anti-cancer drugs to enhance its therapeutic effects. Additionally, further studies could investigate the use of N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea in other types of cancer, such as prostate cancer and ovarian cancer. The anti-inflammatory and anti-viral properties of N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea could also be explored further for potential therapeutic applications. Finally, the development of more efficient synthesis methods for N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea could improve its availability for research and potential clinical use.
In conclusion, N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea is a synthetic compound that has shown promising results in scientific research for its anti-cancer, anti-inflammatory, and anti-viral properties. Its mechanism of action is not fully understood, but studies suggest that it may inhibit enzymes involved in cancer cell proliferation and reduce inflammation. While N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea has advantages such as low toxicity and cost, its low solubility in water may limit its efficacy. Future research could focus on its potential use in combination with other anti-cancer drugs and its anti-inflammatory and anti-viral properties.
Propriétés
IUPAC Name |
1-(4-anilinophenyl)-3-(2-hydroxyethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-11-10-16-15(20)18-14-8-6-13(7-9-14)17-12-4-2-1-3-5-12/h1-9,17,19H,10-11H2,(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRUNLFTDSPKRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-3-[4-(phenylamino)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-chlorophenyl)-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B4735341.png)
![3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4735345.png)
![N-isopropyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4735347.png)

![6-amino-4-{3-bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4735359.png)
![2-[(4-amino-5-fluoro-2-pyrimidinyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B4735364.png)

![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4735392.png)
amino]-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4735394.png)
![2,4,6-trimethyl-N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4735399.png)
![methyl 2-{[(5-ethyl-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4735418.png)
![8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4735422.png)
![5-[2-(benzyloxy)-5-methoxybenzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4735425.png)